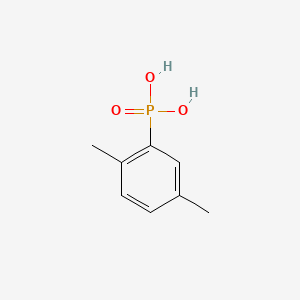
(2,5-dimethylphenyl)phosphonic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 2,5-dimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-dimethylphenyl)phosphonic acid typically involves the reaction of 2,5-dimethylphenyl magnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes but with optimized conditions for higher yields and purity. Techniques such as continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2,5-Dimethylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Nitrated or halogenated derivatives of this compound.
科学研究应用
(2,5-Dimethylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (2,5-dimethylphenyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways and exert therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application.
相似化合物的比较
Phosphoric Acid: Contains three hydroxy groups and is widely used in various applications.
Phosphinic Acid: Contains one hydroxy group and one hydrogen atom bonded to phosphorus.
Phosphonates: Derivatives of phosphonic acid with various organic groups attached.
Uniqueness: (2,5-Dimethylphenyl)phosphonic acid is unique due to the presence of the 2,5-dimethylphenyl group, which imparts specific chemical properties and reactivity
属性
分子式 |
C8H11O3P |
|---|---|
分子量 |
186.14 g/mol |
IUPAC 名称 |
(2,5-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI 键 |
GJTJNLGUQDZCOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)


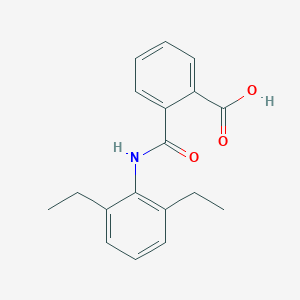

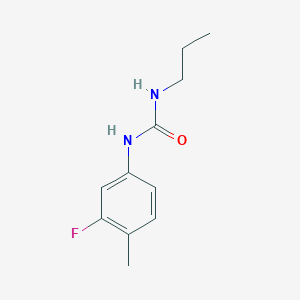
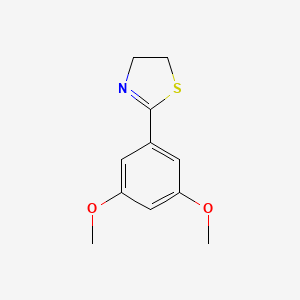
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
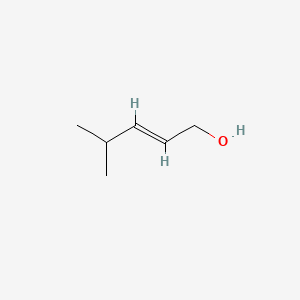
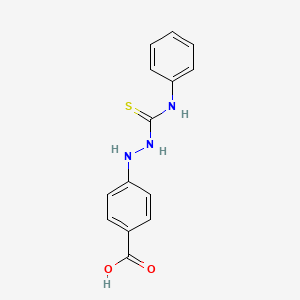
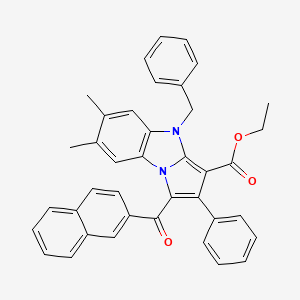
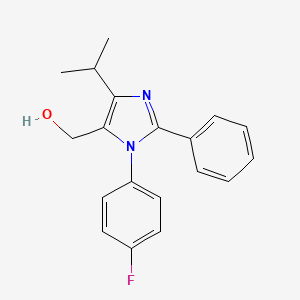

![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)
